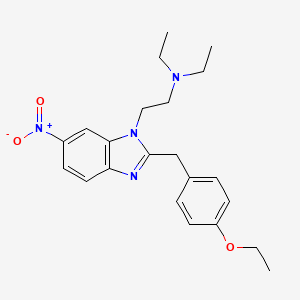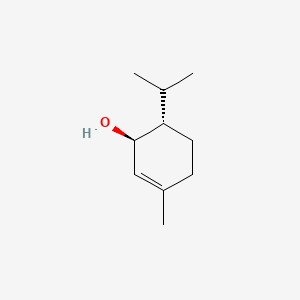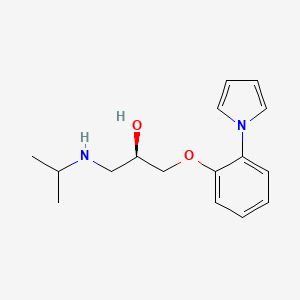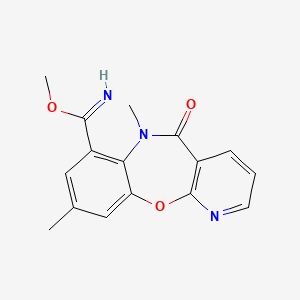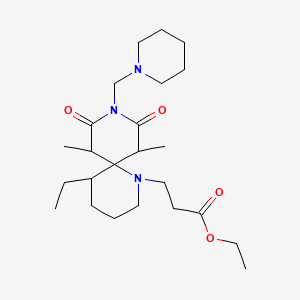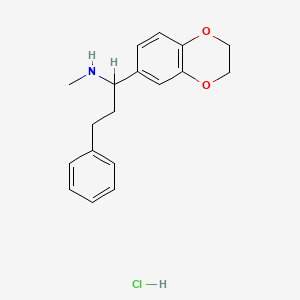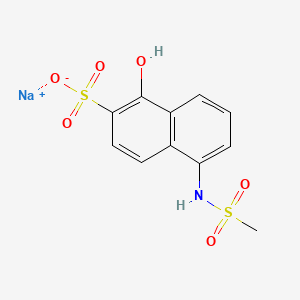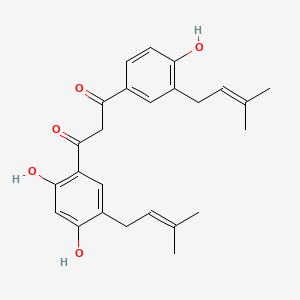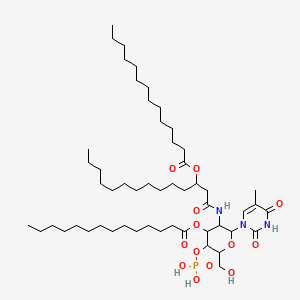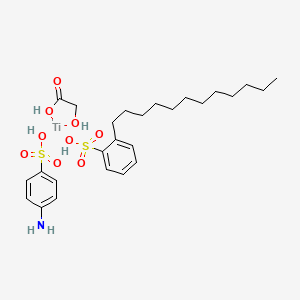
2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid is a complex organic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring, a piperazine moiety, and multiple methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid typically involves multiple steps:
Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazolidine ring. This can be achieved through the reaction of a thiol with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting a suitable piperazine derivative with an intermediate compound containing a leaving group.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,5,5-Trimethyl-2-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2,5,5-Trimethyl-4-thiazolidinecarboxylic acid: Lacks the piperazine moiety.
2-(4-Methyl-1-piperazinyl)-2-oxoethyl derivatives: Similar structure but different functional groups.
Uniqueness
Structural Complexity: The presence of both the thiazolidine ring and piperazine moiety makes it unique.
Propiedades
Número CAS |
85486-56-2 |
|---|---|
Fórmula molecular |
C14H25N3O3S |
Peso molecular |
315.43 g/mol |
Nombre IUPAC |
2,5,5-trimethyl-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C14H25N3O3S/c1-13(2)11(12(19)20)15-14(3,21-13)9-10(18)17-7-5-16(4)6-8-17/h11,15H,5-9H2,1-4H3,(H,19,20) |
Clave InChI |
GBUMGLXNBYBLHC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(NC(S1)(C)CC(=O)N2CCN(CC2)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


